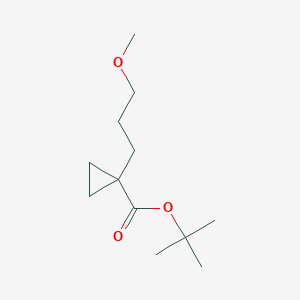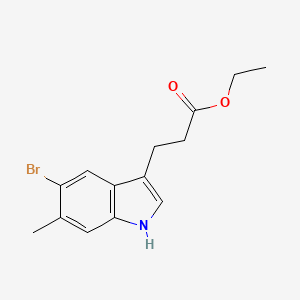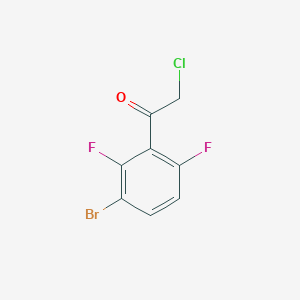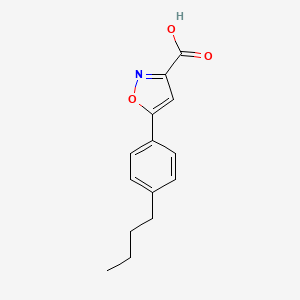
2-Methylthio-3,6-diphenylthiopyranylium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Methylthio-3,6-diphenylthiopyranylium iodide typically involves the reaction of 3,6-diphenylthiopyrylium salts with methylthio compounds under specific conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of catalysts to facilitate the reaction
化学反応の分析
2-Methylthio-3,6-diphenylthiopyranylium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Methylthio-3,6-diphenylthiopyranylium iodide is widely used in scientific research, particularly in the field of proteomics. It is used as a biochemical tool to study protein interactions and functions. Additionally, this compound has applications in:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies related to cellular processes and protein functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methylthio-3,6-diphenylthiopyranylium iodide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which the compound is used .
類似化合物との比較
2-Methylthio-3,6-diphenylthiopyranylium iodide can be compared with other similar compounds, such as:
3,6-Diphenylthiopyrylium iodide: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
2-Methylthio-3,6-diphenylpyranylium iodide: Similar structure but with a different heterocyclic core, leading to variations in properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H15IS2 |
|---|---|
分子量 |
422.3 g/mol |
IUPAC名 |
2-methylsulfanyl-3,6-diphenylthiopyrylium;iodide |
InChI |
InChI=1S/C18H15S2.HI/c1-19-18-16(14-8-4-2-5-9-14)12-13-17(20-18)15-10-6-3-7-11-15;/h2-13H,1H3;1H/q+1;/p-1 |
InChIキー |
WOHGWMDIPORKPN-UHFFFAOYSA-M |
正規SMILES |
CSC1=C(C=CC(=[S+]1)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


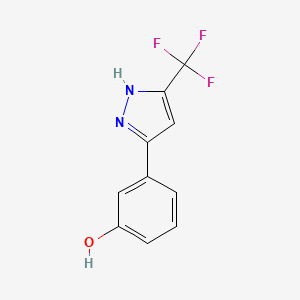
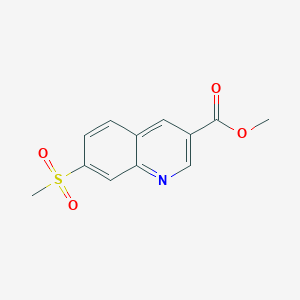
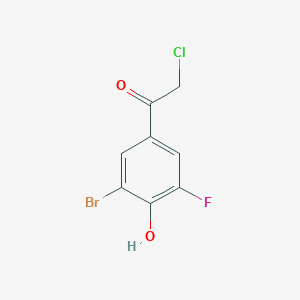
![4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13718977.png)
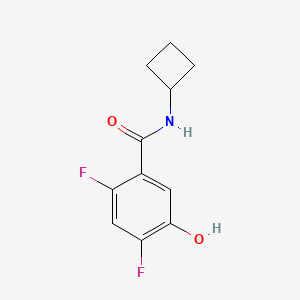
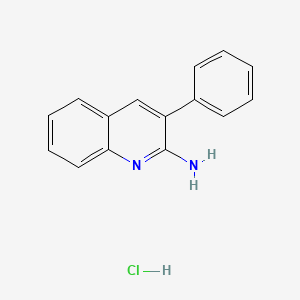
![8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy](/img/structure/B13719000.png)
